Hafnium titanium tetraoxide

Overview

Description

Hafnium titanium tetraoxide (HfTiO4) is an inorganic compound that combines the properties of hafnium and titanium oxides. It is known for its high melting point, chemical stability, and unique structural characteristics. This compound is of significant interest in various scientific and industrial applications due to its exceptional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hafnium titanium tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of hafnium dioxide (HfO2) and titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures above 1000°C, where the two oxides react to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, hafnium dioxide and titanium dioxide, are mixed in stoichiometric ratios and heated in a furnace to achieve the desired reaction. The resulting product is then cooled and ground to obtain a fine powder of this compound.

Chemical Reactions Analysis

Types of Reactions: Hafnium titanium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its stability under oxidative conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as oxygen or ozone at elevated temperatures.

Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures.

Substitution: Substitution reactions often involve the replacement of oxygen atoms with other anions, such as fluorine or chlorine, under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of higher oxides, while reduction can lead to the formation of lower oxides or elemental hafnium and titanium.

Scientific Research Applications

Hafnium titanium tetraoxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and stability.

Biology: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Its biocompatibility and stability make it a candidate for use in medical implants and devices.

Industry: this compound is used in the production of high-temperature ceramics, coatings, and electronic components due to its excellent thermal and chemical properties.

Mechanism of Action

The mechanism by which hafnium titanium tetraoxide exerts its effects is primarily related to its structural and chemical properties. The compound’s high melting point and stability allow it to withstand extreme conditions, making it effective in various applications. At the molecular level, hafnium and titanium atoms form a robust lattice structure that contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Hafnium dioxide (HfO2): Known for its high dielectric constant and use in electronic devices.

Titanium dioxide (TiO2): Widely used as a pigment and in photocatalysis.

Zirconium dioxide (ZrO2): Similar in structure and properties to hafnium dioxide, used in ceramics and refractories.

Uniqueness: Hafnium titanium tetraoxide stands out due to its combination of properties from both hafnium and titanium oxides. It offers a unique balance of high thermal stability, chemical resistance, and structural integrity, making it suitable for applications where other compounds may fall short.

Biological Activity

Hafnium titanium tetraoxide (HfTiO4) is a compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of HfTiO4, focusing on its effects on cellular behavior, cytotoxicity, and its role in biomedical applications.

Composition and Properties

This compound is composed of hafnium (Hf), titanium (Ti), and oxygen (O). The unique properties of this compound arise from the combination of hafnium oxide and titanium oxide, leading to enhanced electrical and optical characteristics. Its high dielectric constant and thermal stability make it suitable for applications in electronics and as a biomaterial.

| Compound | Composition | Unique Features |

|---|---|---|

| Hafnium Oxide | HfO2 | High thermal stability; lower dielectric constant |

| Titanium Oxide | TiO2 | Widely used photocatalyst; variable phases |

| Hafnium Titanium Oxide | HfTiO4 | Enhanced dielectric properties; low cytotoxicity |

Cytotoxicity Studies

Research indicates that HfTiO4 exhibits low cytotoxicity, comparable to titanium, making it a promising candidate for biomedical applications. A study utilizing atomic layer deposition (ALD) technology demonstrated that hafnium oxide layers significantly modulate the metabolic activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Key findings include:

- Enhanced Osteogenesis : HfTiO4 promotes the proliferation of pre-osteoblasts (MC3T3-E1) while not affecting pre-osteoclast proliferation (4B12) .

- Apoptosis Regulation : The compound increases the expression of anti-apoptotic genes such as BCL2 in MC3T3-E1 cells, indicating a reduction in apoptosis rates .

- Gene Expression Modulation : Exposure to HfTiO4 upregulated genes associated with bone formation, such as RUNX2 and OPN, while downregulating others like OCN .

In Vivo Studies

In vivo studies have shown that hafnium-based compounds facilitate bone integration through apatite formation. This property is critical for developing bone-bonding materials used in implants. These compounds can mimic the natural mineralization process of bone, enhancing biocompatibility and mechanical stability .

Case Study 1: Osteogenic Potential

A study investigated the effects of HfO2 on osteogenic differentiation. The results indicated that HfO2 significantly increased the proliferation rate of MC3T3-E1 cells after 48 hours, with a notable decrease in population doubling time (PDT) . This suggests that HfTiO4 can enhance bone cell activity, which is crucial for applications in orthopedic implants.

Case Study 2: Immune Response Evaluation

Another study assessed the immune response elicited by HfTiO4. It was found that the compound does not provoke significant immune reactions, highlighting its potential for use in medical devices without causing adverse inflammatory responses .

Summary of Findings

- Low Cytotoxicity : Comparable to titanium, making it suitable for biomedical applications.

- Promotes Osteogenesis : Enhances proliferation and differentiation of osteoblasts while reducing osteoclast activity.

- Immune Compatibility : Minimal immune response suggests safety for implantation.

Properties

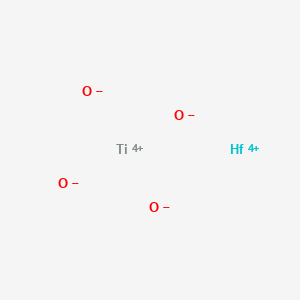

IUPAC Name |

hafnium(4+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4O.Ti/q+4;4*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVFGOLWQIXGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923463 | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12055-24-2 | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium titanium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.